5beta-Pregn-16-en-20-one, 3beta-hydroxy-
Description
Structural Classification within Pregnane (B1235032) Steroids and their Derivatives
5beta-Pregn-16-en-20-one, 3beta-hydroxy- is classified as a pregnane steroid, characterized by a 21-carbon skeleton. Its systematic name precisely describes its key structural attributes:
Pregnane Core : The molecule is built upon the fundamental four-ring gonane (B1236691) structure, with an additional ethyl group at the C-17 position.
3beta-hydroxy Group : A hydroxyl (-OH) group is attached to carbon 3 in the beta orientation, meaning it projects out of and above the plane of the A ring.
16-en : A double bond exists between carbon 16 and carbon 17 in the D ring. This site of unsaturation introduces planarity and rigidity to the D ring and serves as a reactive site for chemical modifications. vulcanchem.com
20-one : A ketone (=O) functional group is located at carbon 20 on the side chain attached to C-17. This carbonyl group is a key site for various chemical reactions. vulcanchem.com
| Structural Feature | Description | Significance |
|---|---|---|
| Core Skeleton | C21 Pregnane | Defines the base structure and carbon numbering. |
| A/B Ring Junction | 5-beta configuration (cis-fused) | Creates a bent, non-planar molecular shape. vulcanchem.com |
| Functional Group at C-3 | 3-beta hydroxyl (-OH) | Provides a site for esterification and oxidation reactions. |
| Unsaturation in D-Ring | C16-C17 double bond (-en) | Introduces rigidity and a site for addition reactions. vulcanchem.com |
| Functional Group at C-20 | Ketone (=O) | Offers a reactive carbonyl for nucleophilic additions and reductions. vulcanchem.com |
Significance as a Research Target in Chemical Biology and Steroid Biochemistry
Pregnane derivatives are central to drug development and hormone research, often serving as critical starting points or intermediates for synthesizing potent therapeutic agents like corticosteroids. nj-finechem.com The specific structure of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- makes it a compound of interest for several reasons. Its functional groups—the hydroxyl, the ketone, and the double bond—are reactive handles that chemists can manipulate to build more complex molecules.
Research into related pregnane derivatives highlights the potential avenues of investigation for this compound. For instance, various pregnane derivatives have been synthesized and studied as potential anticancer agents, demonstrating the ability to inhibit the proliferation of cancer cell lines. nih.gov Other studies focus on designing pregnane-based molecules that can act as enzyme inhibitors, targeting enzymes such as 5-alpha reductase or 17α-hydroxylase/C17,20-lyase, which are involved in steroid metabolism and are implicated in various diseases. nih.govacs.org The unique combination of a bent 5-beta backbone and a reactive C16-C17 double bond in 5beta-Pregn-16-en-20-one, 3beta-hydroxy- provides a distinct template for designing novel, biologically active compounds. It serves as a valuable intermediate, allowing for the exploration of how modifications to its core structure influence biological activity.
Comparative Context with Related Pregnane Structures (e.g., Saturated Pregnan-20-ones, Pregn-5-en-20-ones)
Understanding the chemical character of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- is enhanced by comparing it to structurally similar steroids.
Comparison with Pregn-5-en-20-ones: A key compound in this class is Pregnenolone (B344588) (3beta-hydroxy-pregn-5-en-20-one). nih.govlgcstandards.com Like the target compound, pregnenolone has a 3beta-hydroxyl group and a 20-ketone. However, the location of the double bond is different; it is between C-5 and C-6 in the B-ring for pregnenolone. This placement influences the conformation and chemical reactivity of the A and B rings, whereas the C16-C17 double bond in 5beta-Pregn-16-en-20-one, 3beta-hydroxy- primarily affects the properties of the D-ring. This distinction makes them suitable for different synthetic transformations and targets in biochemical pathways.
| Compound | A/B Ring Junction | Key Unsaturation | Resulting Molecular Shape |
|---|---|---|---|
| 5beta-Pregn-16-en-20-one, 3beta-hydroxy- | 5-beta (cis) | C16-C17 | Bent with a rigid D-ring vulcanchem.com |
| 3beta-hydroxy-5beta-pregnan-20-one | 5-beta (cis) | None (Saturated) | Bent with a flexible D-ring |
| 3beta-hydroxy-5alpha-pregnan-20-one | 5-alpha (trans) | None (Saturated) | Relatively flat/linear |
| Pregnenolone (3beta-hydroxy-pregn-5-en-20-one) | - (Unsaturated at C5) | C5-C6 | Relatively flat A/B ring region |
Structure
3D Structure
Properties
CAS No. |
566-59-6 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14-,15+,16+,18+,19+,20+,21-/m1/s1 |
InChI Key |
SFXPZLCQRZASKK-FOUVRMTGSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5beta Pregn 16 En 20 One, 3beta Hydroxy and Its Analogues
Stereoselective Synthesis Approaches to the 5beta-Pregnane (B1210067) Scaffold
The cornerstone of synthesizing 5beta-pregnane derivatives is the establishment of the characteristic A/B cis-ring fusion. This stereochemical feature imparts a distinct bent shape to the steroid nucleus. A primary and effective method to achieve this is through the stereoselective reduction of a Δ4- or Δ5-pregnene precursor.
Catalytic hydrogenation of steroidal 4-ene-3-ketones is a well-established method for accessing the 5β-pregnane backbone. nih.gov The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, solvent, and other reaction conditions. For instance, palladium-catalyzed hydrogenation has been shown to favor the formation of the 5β-isomer under specific conditions, such as in the presence of ionic liquids derived from natural carboxylic acids. nih.gov These additives can influence the adsorption of the steroid onto the catalyst surface, thereby directing the hydrogen addition from the alpha-face to yield the desired cis-fused A/B ring system.
In contrast to the 5α-isomers which have a more planar structure, the 5β-configuration is crucial for certain biological activities. The enzymatic reduction of the Δ4-double bond by 5β-reductase is the biological route to this scaffold, and mimicking this stereoselectivity through chemical synthesis is a key focus of research. nih.gov
Functionalization Strategies at C-3 and C-16/C-20 Positions
With the 5beta-pregnane scaffold in hand, the subsequent challenge lies in the precise installation of the 3beta-hydroxy group and the 16-en-20-one moiety.
The introduction of the 3beta-hydroxy group typically involves the stereoselective reduction of a 3-keto-5beta-pregnane precursor. While enzymatic reductions often favor the formation of 3α-hydroxy steroids, chemical methods can be employed to achieve the desired 3β-stereochemistry. nih.gov The use of bulky hydride reagents, which approach the carbonyl from the less hindered alpha-face, can selectively yield the equatorial 3β-hydroxyl group. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome.
The synthesis of the α,β-unsaturated ketone functionality at the C-16 and C-20 positions is a more complex transformation. A common strategy involves the introduction of a double bond between C-16 and C-17 of a 20-oxopregnane derivative. This can be achieved through various methods, including the Shapiro reaction of a corresponding 20-tosylhydrazone, which generates a vinyllithium (B1195746) intermediate that can be further manipulated. Another approach involves the formation of an enolate or silyl (B83357) enol ether at the C-20 position, followed by a reaction to introduce the C-16/C-17 unsaturation, such as through Saegusa-Ito oxidation.
Derivatization for Structure-Activity Relationship (SAR) Studies
To explore the biological potential of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, a variety of analogues are synthesized to establish structure-activity relationships (SAR). These modifications are designed to probe the effects of altering polarity, steric bulk, and hydrogen bonding potential on the molecule's biological targets.
Synthesis of Hydroxylated Derivatives (e.g., Epoxidation at C-5, C-6)
The introduction of additional hydroxyl groups can significantly impact the biological activity and pharmacokinetic properties of the steroid. A common strategy for introducing vicinal diols is through epoxidation of a double bond followed by ring-opening. For instance, the Δ5 double bond in a suitable precursor can be epoxidized to form a 5,6-epoxide. The presence of the 5β,6β-epoxide group can induce a significant twist in the steroid nucleus. rsc.org Subsequent acid-catalyzed or nucleophilic opening of this epoxide can lead to the formation of diol derivatives, such as a 5α,6β-diol. The stereochemistry of the resulting diol is dependent on the epoxide's stereochemistry and the ring-opening mechanism. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such epoxidations.
Glycosidic Linkage Formation and Pregnane (B1235032) Glycoside Synthesis
Glycosylation is a powerful tool for modifying the properties of steroids, often enhancing their water solubility and altering their biological activity. The 3β-hydroxy group of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- serves as a convenient handle for the attachment of sugar moieties.
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. nih.gov This reaction involves the coupling of a glycosyl halide (e.g., a bromide or chloride) with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. nih.gov The stereochemical outcome at the anomeric center is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor, with participating groups like acyl functions generally leading to 1,2-trans glycosides. Variations of this method, such as the Helferich modification using mercury salts, have also been developed. nih.gov
| Reaction | Glycosyl Donor | Acceptor | Promoter | Key Features |
| Koenigs-Knorr | Glycosyl halide | 3β-hydroxy-5β-pregnane derivative | Silver(I) salts (e.g., Ag2CO3) | Well-established, stereoselectivity influenced by C-2 protecting group. |
| Helferich | Glycosyl halide | 3β-hydroxy-5β-pregnane derivative | Mercury(II) salts (e.g., Hg(CN)2) | A modification of the Koenigs-Knorr reaction. |
Introduction of Polar Chains via Michael Addition to Pregn-16-en-20-one Derivatives
The α,β-unsaturated ketone system in the D-ring of 5beta-Pregn-16-en-20-one derivatives is a prime site for modification via Michael addition. This conjugate addition reaction allows for the introduction of a wide variety of polar side chains at the C-16 position, which can significantly alter the molecule's solubility and interaction with biological targets. nih.govgoogle.comresearchgate.net
In this reaction, a nucleophile (the Michael donor) adds to the β-carbon (C-16) of the α,β-unsaturated ketone (the Michael acceptor). beilstein-journals.org A range of nucleophiles can be employed, including enolates, amines, and thiols, leading to the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds. nih.govgoogle.comresearchgate.net This strategy has been successfully used to introduce polar groups to increase water solubility and potentially enhance brain accessibility of neuroactive steroids. nih.govgoogle.comresearchgate.net
| Michael Donor | Resulting Adduct at C-16 | Purpose of Derivatization |
| Diethyl malonate | Carbon-linked polar chain | Increase polarity and water solubility |
| Hydroxy derivatives | Oxygen-linked polar chain | Modify pharmacokinetic properties |
Molecular and Cellular Mechanistic Investigations of 5beta Pregn 16 En 20 One, 3beta Hydroxy and Its Stereoisomers
Interactions with Ligand-Gated Ion Channels
Neuroactive steroids can elicit potent and rapid changes in neuronal function by directly interacting with and modulating various ligand-gated ion channels. This non-genomic action is a key mechanism by which these steroids influence neuronal excitability. nih.govconicet.gov.ar The primary targets for pregnane (B1235032) steroids are the gamma-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors.
Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors
The GABA-A receptor, a chloride ion channel, is the principal mediator of fast synaptic inhibition in the brain. Its function is allosterically modulated by a variety of compounds, including neurosteroids. A significant body of evidence distinguishes the effects of 3α-hydroxy and 3β-hydroxy pregnane steroids.
Generally, 3α-hydroxy A-ring reduced metabolites of progesterone (B1679170) and deoxycorticosterone, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), are potent positive allosteric modulators of GABA-A receptors. nih.gov They enhance the action of GABA, leading to increased chloride influx and neuronal hyperpolarization.
In stark contrast, steroids with a 3β-hydroxy configuration, such as 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, are typically antagonists at the GABA-A receptor. nih.gov These 3β-OH pregnane steroids inhibit the GABA-A receptor, counteracting the effects of both GABA and positive modulators. nih.gov They are considered direct, noncompetitive antagonists, with a blocking profile similar to that of sulfated steroids. nih.gov This antagonistic action is sufficient to explain their ability to reduce the potentiation induced by 3α-hydroxysteroids. nih.gov For instance, 3β-hydroxy-5β-pregnan-20-one (epipregnanolone) has been shown to antagonize the enhancement of GABA currents induced by its 3α-hydroxy counterpart. nih.gov
| Compound Class | Stereochemistry | Effect on GABA-A Receptor | Mechanism |
|---|---|---|---|
| 3α-Hydroxy Pregnane Steroids | 3α-OH, 5α/5β-H | Potentiation (Positive Allosteric Modulator) | Enhances GABA-mediated chloride currents. |
| 3β-Hydroxy Pregnane Steroids | 3β-OH, 5α/5β-H | Inhibition (Antagonist) | Acts as a direct, noncompetitive blocker of the channel. nih.govnih.gov |
Modulation of N-methyl-D-aspartate (NMDA) Receptors by Sulfated Pregnane Derivatives
NMDA receptors are glutamate-gated ion channels crucial for excitatory synaptic transmission and plasticity. Sulfated neurosteroids are recognized as significant modulators of NMDA receptor function. The sulfated form of a pregnane steroid, typically at the C-3 position, is often essential for its activity at the NMDA receptor.
While 5beta-Pregn-16-en-20-one, 3beta-hydroxy- is not sulfated, the activity of its sulfated analogs provides critical insight into potential functions. Studies on related compounds show that sulfated pregnane derivatives can be either positive or negative allosteric modulators. A key determinant of their effect is the stereochemistry of the steroid's A/B ring junction.
Specifically, pregnanolone sulfate (B86663) (3α-hydroxy-5β-pregnan-20-one sulfate), which shares the "bent" 5β-ring structure, is a negative modulator of the NMDA receptor. nih.govresearchgate.net It acts as a use-dependent, voltage-independent inhibitor, suggesting a more potent action at tonically activated rather than phasically activated receptors. nih.gov This inhibition is noncompetitive, reducing the maximum NMDA response with little effect on the agonist's EC50. nih.gov In contrast, pregnenolone (B344588) sulfate, which has a more planar ring structure, can potentiate NMDA receptor function. nih.gov
| Compound | Stereochemistry | Effect on NMDA Receptor | Key Structural Feature |
|---|---|---|---|
| Pregnanolone Sulfate | 3α-OH, 5β-H, 3-Sulfate | Inhibition (Negative Allosteric Modulator) nih.govresearchgate.net | "Bent" 5β A/B ring junction. nih.gov |
| Pregnenolone Sulfate | 3β-OH, Δ5 | Potentiation (Positive Allosteric Modulator) | "Planar" Δ5 A/B ring structure. nih.gov |
Role of Stereochemistry (e.g., C-3 Hydroxyl Configuration, A/B Ring Junction) on Receptor Interaction and Efficacy
The stereochemical configuration of neuroactive steroids is a paramount factor governing their interaction with and modulation of ligand-gated ion channels.
C-3 Hydroxyl Configuration: As established for GABA-A receptors, the orientation of the hydroxyl group at the C-3 position is a critical switch for biological activity. A 3α-hydroxy group confers positive modulatory (potentiating) activity, whereas a 3β-hydroxy group, as found in 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, is associated with antagonistic, channel-blocking effects. nih.gov
5α-Configuration: Results in a relatively flat, planar molecule.
5β-Configuration: As in 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, this configuration creates a distinct bend in the steroid backbone. nih.gov
This three-dimensional shape profoundly impacts receptor interaction. At NMDA receptors, the bent structure associated with the 5β-stereochemistry favors receptor inhibition by sulfated derivatives. nih.gov Conversely, the more planar 5α- and Δ5-pregnane steroids tend to potentiate NMDA receptor function. nih.gov For GABA-A receptors, both 5α and 5β isomers of 3α-hydroxy steroids act as positive modulators, although their affinities and efficacies can differ, suggesting that receptor subtypes may exhibit stereoisomer preference. nih.gov
Enzyme Substrate Specificity and Inhibition Studies within Steroidogenesis
The biosynthesis and metabolism of steroids involve a cascade of enzymatic reactions. Pregnane derivatives can act as substrates or inhibitors for various enzymes in the steroidogenesis pathway. While direct studies on 5beta-Pregn-16-en-20-one, 3beta-hydroxy- are limited, research on structurally similar compounds provides insights.
For example, the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is responsible for converting 3β-hydroxy-5-ene steroids into their 3-oxo-4-ene counterparts, a crucial step in the formation of many steroid hormones. nih.gov It has been shown that physiological 3β-hydroxy-5-ene substrates can bind to 3β-HSD without the prior binding of a cofactor. nih.gov
Furthermore, studies on the reconstituted Δ16-C19-steroid synthetase system, which forms C19 steroids from C21 precursors like pregnenolone, have demonstrated that 5α-reduced C21 steroids, including 3β-hydroxy-5α-pregnan-20-one, can serve as substrates. doi.org This suggests that analogous pathways might exist for 5β-reduced steroids. The metabolism of 5α-reduced pregnanes can also proceed via hydroxylation, for instance at the 6α-position, indicating complex extrahepatic pathways for steroid inactivation. nih.gov
Non-Genomic Signaling Mechanisms and Intracellular Pathway Modulation
The rapid modulation of ligand-gated ion channels by neuroactive steroids is a primary example of non-genomic signaling. nih.gov This mode of action does not involve the classical pathway of steroid hormones, which entails binding to nuclear receptors and altering gene transcription. Instead, it occurs at the cell surface and results in rapid changes in cellular electrophysiology. researchgate.netnih.gov
Steroid hormones can activate a variety of intracellular signaling cascades through membrane-localized receptors, often G protein-coupled receptors (GPCRs). nih.govnih.gov These rapid signaling events can lead to the activation of kinase pathways, changes in intracellular calcium levels, and modulation of other cellular processes. nih.gov While specific intracellular pathways modulated by 5beta-Pregn-16-en-20-one, 3beta-hydroxy- have not been fully elucidated, its interaction with GABA-A and potentially NMDA receptors places it firmly within the framework of non-genomic signaling.
Structure-Activity Relationships Governing Molecular Biological Functions
The biological functions of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- and its stereoisomers are dictated by specific structural features.
3β-Hydroxy Group: This feature is strongly associated with the antagonism of GABA-A receptors, contrasting with the potentiating effects of 3α-hydroxy steroids. nih.gov
5β A/B Ring Junction: This creates a bent molecular geometry, which, in sulfated analogs, favors the inhibition of NMDA receptors. nih.gov
16-ene-20-one System: The double bond between C-16 and C-17 and the ketone at C-20 are part of the D-ring and side chain. This region is a target for synthetic modification. For instance, the Michael addition to pregn-16-en-20-one derivatives has been used to introduce polar side chains at the 16α-position, aiming to alter properties like water solubility and potency at GABA-A receptors. nih.govresearchgate.net This indicates that while the A-ring stereochemistry often dictates the primary mode of action (e.g., potentiation vs. antagonism), modifications on the D-ring can fine-tune the compound's activity and pharmacokinetic properties.
Impact of Structural Modifications at C-3, C-16, and C-20 on Bioactivity
The bioactivity of pregnane steroids is profoundly influenced by the nature and orientation of substituents at key positions on the steroid scaffold. The C-3, C-16, and C-20 positions of 5β-Pregn-16-en-20-one, 3β-hydroxy- are critical determinants of its interaction with receptors, such as the GABA-A receptor.
C-3 Position: The hydroxyl group at the C-3 position is a crucial feature for the activity of many neuroactive steroids. The stereochemistry of this hydroxyl group is a determining factor for the nature of the biological response. For instance, in the related allopregnanolone (3α-hydroxy-5α-pregnan-20-one), the 3α-hydroxy configuration is essential for its positive allosteric modulatory effects on the GABA-A receptor, leading to anxiolytic and sedative effects. In contrast, its 3β-hydroxy epimer, epi-allopregnanolone, can act as an inhibitor of GABA-A receptor function. elifesciences.org This stark difference in activity underscores the stereospecificity of the receptor's binding pocket. Modifications at this position, such as the introduction of a phenylethynyl group at the 3β-position of 3α-hydroxy-5β-pregnan-20-one, have been shown to yield compounds with high affinity for the GABA-A receptor, demonstrating that this position is amenable to substitution to modulate activity. nih.gov
C-16 Position: The introduction of a double bond between C-16 and C-17, as seen in 5β-Pregn-16-en-20-one, 3β-hydroxy-, significantly alters the geometry of the D-ring of the steroid. This structural feature can influence the binding affinity and efficacy at the receptor. Furthermore, the 16α-position has been a target for modifications aimed at improving the physicochemical properties of related neurosteroids. For example, the introduction of polar side chains at the 16α-position of allopregnanolone analogues, using pregn-16-en-20-one derivatives as synthetic precursors, has been explored to enhance water solubility and potential brain accessibility. nih.govsigmaaldrich.com These studies suggest that the C-16 position is a viable point for modification to fine-tune the pharmacokinetic and pharmacodynamic properties of these steroids.
C-20 Position: The 20-oxo group is another key functional group for the interaction of pregnane steroids with their receptors. It is believed to act as a hydrogen bond acceptor within the receptor binding pocket. researchgate.net The presence of this ketone is a common feature among many biologically active pregnane derivatives.
The following table summarizes the general impact of structural modifications on the bioactivity of pregnane steroids, based on studies of related compounds.
| Position | Modification | General Impact on Bioactivity (based on related compounds) |
| C-3 | Change in stereochemistry from 3α-OH to 3β-OH | Can switch from positive allosteric modulation to inhibition of GABA-A receptors. elifesciences.org |
| Introduction of bulky substituents | Can modulate binding affinity for the GABA-A receptor. nih.gov | |
| C-16 | Introduction of a C16-C17 double bond | Alters the D-ring conformation, potentially influencing receptor binding. |
| Addition of polar groups at 16α-position | Can increase water solubility and affect brain penetration. nih.govsigmaaldrich.com | |
| C-20 | Presence of the 20-oxo group | Generally considered important for activity, likely acting as a hydrogen bond acceptor. researchgate.net |
Computational Modeling of Steroid-Receptor Binding Pockets and Pharmacophores
Computational modeling has become an indispensable tool for understanding the interactions between steroids and their receptors at a molecular level. These in silico approaches provide insights into the binding modes of ligands and help in the rational design of new, more potent, and selective molecules.
Steroid-Receptor Binding Pockets: For neuroactive steroids like the derivatives of 5β-Pregn-16-en-20-one, 3β-hydroxy-, the primary target is often the GABA-A receptor, a pentameric ligand-gated ion channel. ucl.ac.uk Studies have identified multiple potential binding sites for neurosteroids on this receptor, primarily located within the transmembrane domains (TMDs) of the receptor's subunits. nih.govnih.gov These binding pockets are typically hydrophobic, accommodating the lipophilic steroid nucleus. Specific amino acid residues within these pockets are thought to form hydrogen bonds with the polar functional groups of the steroid, such as the 3-hydroxyl and 20-oxo groups. researchgate.net Both intrasubunit and intersubunit binding sites have been proposed, suggesting a complex mechanism of allosteric modulation. elifesciences.orgnih.gov
Pharmacophores: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For neuroactive steroids that modulate the GABA-A receptor, a general pharmacophore model has been proposed. researchgate.net This model typically includes:
A hydrophobic core corresponding to the steroid backbone.
A hydrogen bond donor feature, represented by the 3α-hydroxyl group.
A hydrogen bond acceptor feature, represented by the 20-oxo group.
The relative spatial orientation of these features is critical for optimal interaction with the receptor. The steroid scaffold serves to hold these key interacting groups in the correct conformation for binding. researchgate.net Computational docking studies, which predict the preferred orientation of a ligand when bound to a receptor, can be used to refine these pharmacophore models and to screen virtual libraries of compounds for potential activity. japsonline.comnih.govresearchgate.netresearchgate.net While a specific pharmacophore model for 5β-Pregn-16-en-20-one, 3β-hydroxy- is not extensively documented, the general principles derived from related neurosteroids provide a strong foundation for understanding its potential interactions with the GABA-A receptor.
The following table outlines the key features of a generalized pharmacophore model for neuroactive steroids targeting the GABA-A receptor.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Type of Interaction |
| Hydrophobic Core | Steroid A, B, C, and D rings | Van der Waals and hydrophobic interactions |
| Hydrogen Bond Donor | C-3 Hydroxyl Group | Hydrogen bonding with receptor amino acid residues |
| Hydrogen Bond Acceptor | C-20 Carbonyl Group | Hydrogen bonding with receptor amino acid residues |
Advanced Analytical and Structural Elucidation Methodologies in Pregnane Research
Chromatographic Separation Techniques for Isomeric and Derivatized Pregnanes (e.g., GC-MS, HPLC)
The separation of pregnane (B1235032) steroids from complex biological matrices or synthetic reaction mixtures is a significant challenge due to the structural similarity and stereoisomerism among these compounds. High-resolution chromatographic techniques are indispensable for achieving the necessary separation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone in steroid profiling. mdpi.com For analysis, pregnanes like 5beta-Pregn-16-en-20-one, 3beta-hydroxy- typically require chemical derivatization to increase their volatility and thermal stability. This process often involves converting hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) derivatives. The derivatized analytes are then separated based on their boiling points and interactions with the stationary phase of a capillary column. mdpi.com The subsequent detection by mass spectrometry allows for sensitive and selective quantification. The use of tandem mass spectrometry (MS/MS) with methods like multiple reaction monitoring (MRM) further enhances selectivity, which is crucial for distinguishing between isomers that may have similar retention times. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), offers a powerful alternative for separating pregnanes without the need for derivatization. Reversed-phase HPLC is commonly employed, where steroids are separated based on their hydrophobicity. The precise solvent gradients and column chemistries can be optimized to resolve isomeric compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) further improves separation efficiency and reduces analysis time, making it suitable for high-throughput analysis of pregnane metabolites in various biological samples. nih.gov
Spectroscopic Characterization for Structural Confirmation and Elucidation (e.g., NMR, Mass Spectrometry, IR)
Once isolated, spectroscopic methods are essential for the unambiguous identification and structural elucidation of pregnane compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of steroids. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For instance, the signals from the angular methyl groups (C18 and C19) are particularly diagnostic for the steroid backbone. Spectroscopic data is available for the acetylated derivative, 3beta-hydroxy-5beta-pregn-16-en-20-one 3-acetate, which aids in the structural confirmation of the parent compound. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nist.gov Electron ionization (EI) is a common technique used in GC-MS, which produces a characteristic fragmentation pattern that can serve as a molecular fingerprint. Key fragments for pregnane steroids often arise from cleavages of the steroid rings and the loss of functional groups. This fragmentation data is critical for confirming the identity of a compound by comparing it to spectral libraries.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov For 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, characteristic absorption bands would be expected for the hydroxyl (-OH) group, the ketone (C=O) group, and the carbon-carbon double bond (C=C) within the five-membered D-ring. nist.govnist.gov
| Technique | Observed Feature | Typical Corresponding Structure |
|---|---|---|
| IR Spectroscopy | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |
| IR Spectroscopy | ~1680 cm⁻¹ (sharp) | C=O stretch (α,β-unsaturated ketone) |
| IR Spectroscopy | ~1620 cm⁻¹ | C=C stretch (alkene) |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺) | Molecular Weight of the Compound |
| Mass Spectrometry (EI) | Characteristic Fragment Ions | Cleavage of Steroid Rings/Side Chain |
| ¹H NMR | Singlets ~0.6-1.2 ppm | Angular Methyl Protons (C18, C19) |
| ¹³C NMR | Signal >200 ppm | Carbonyl Carbon (C20) |
Computational Chemistry Approaches for Molecular Geometry and Conformational Analysis (e.g., Density Functional Theory)
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data in steroid research. These approaches allow for the calculation of the most stable three-dimensional structure (conformation) of a molecule. By predicting molecular geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts, DFT can aid in the interpretation of experimental spectroscopic data and help to resolve structural ambiguities, especially concerning stereochemistry. For pregnanes, conformational analysis is key to understanding how the molecule's shape influences its interaction with biological receptors.
Radioligand Binding Assays for Receptor Interaction Studies
To understand the biological activity of pregnane steroids, it is essential to study their interactions with protein receptors. Radioligand binding assays are a common and effective method for this purpose. These assays measure the affinity of a compound for a specific receptor.
The general principle involves incubating a source of the receptor (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the receptor. A competing, non-labeled compound, such as 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, is then added at various concentrations. The ability of the test compound to displace the radioligand from the receptor is measured. From this data, the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. This value is inversely proportional to the binding affinity.
For example, studies on the related neuroactive steroid 3alpha-hydroxy-5beta-pregnan-20-one have used radioligand binding assays with [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) and [³H]flunitrazepam to characterize its interaction with the GABA-A receptor complex. nih.gov These studies revealed high- and low-affinity binding components, providing pharmacological evidence for receptor heterogeneity. nih.gov Such assays could similarly be employed to determine if 5beta-Pregn-16-en-20-one, 3beta-hydroxy- interacts with GABA-A or other steroid receptors.
| Parameter | Definition | Information Gained |
|---|---|---|
| IC₅₀ (Inhibitory Concentration) | Concentration of a competing ligand that displaces 50% of a specific radioligand. | Binding affinity of the competing ligand for the receptor. |
| EC₅₀ (Effective Concentration) | Concentration of a ligand that provokes a response halfway between the baseline and maximum response. | Potency of the ligand as an agonist or antagonist. |
| Kᵢ (Inhibition Constant) | The inhibition constant for a ligand; an indication of how potent an inhibitor is. | Absolute binding affinity, independent of substrate concentration. |
| Bₘₐₓ (Maximum Binding) | The maximum number of binding sites in the tissue. | Density of receptors in the sample. |
Future Directions and Emerging Research Avenues for 5beta Pregn 16 En 20 One, 3beta Hydroxy
Exploration of Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of many steroid hormones is well-documented, proceeding from cholesterol through a series of enzymatic steps primarily involving cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes. nih.govnih.govwikipedia.orgresearchgate.netlibretexts.org However, the precise pathway leading to 5beta-Pregn-16-en-20-one, 3beta-hydroxy- and other 16-ene steroids contains significant knowledge gaps, representing a fertile ground for discovery.
Research on related compounds, such as the 5-alpha-androst-16-ene pheromones found in boar testis, has shown that pregnenolone (B344588) and progesterone (B1679170) are key precursors. nih.gov The critical step is the cleavage of the C21 side chain, a reaction catalyzed by the enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity. wikipedia.orgmedlineplus.govnih.gov This enzyme is a pivotal point in steroidogenesis, directing precursors towards glucocorticoids or sex hormones. nih.govmdpi.com
Future research must focus on several key questions:
Identification of the specific 16-ene-synthesizing enzyme: While CYP17A1 is a primary candidate for the lyase activity, its efficiency varies with different substrates. nih.gov Studies suggest that the pathway to some 16-enes may bypass traditional intermediates like 17α-hydroxyprogesterone, hinting at the existence of an alternative enzymatic route or a novel function of a known enzyme. nih.gov It is crucial to determine if CYP17A1 or another, yet-undiscovered, enzyme is responsible for generating the C16-C17 double bond from a 5-beta-pregnane precursor.
Elucidation of the complete pathway: The sequence of events, including the reduction of the A-ring to the 5-beta configuration and the introduction of the 16-ene unsaturation, needs to be mapped. Advanced techniques such as CRISPR-Cas9 gene editing to knock out candidate enzymes in steroidogenic cell lines (e.g., H295R), followed by metabolomic analysis using mass spectrometry, can definitively link genes to specific biochemical steps.
Tissue-specific regulation: Steroidogenic enzyme expression is highly tissue-specific, which dictates the types of steroids a cell can produce. nih.govresearchgate.net Investigations into the expression and regulation of the enzymes responsible for synthesizing 5beta-Pregn-16-en-20-one, 3beta-hydroxy- in various tissues (e.g., adrenal glands, gonads, brain) will provide vital clues about its physiological context and function.
Rational Design and Synthesis of Novel Analogues with Precisely Tuned Receptor Profiles
The native structure of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- serves as a scaffold for the rational design of new molecules with enhanced potency, selectivity, and novel mechanisms of action. The field of medicinal chemistry has demonstrated that subtle modifications to a steroid nucleus can dramatically alter its biological activity. uomustansiriyah.edu.iqwikipedia.org This opens the door to creating analogues that are precisely tuned for specific molecular targets, such as nuclear receptors or steroid-metabolizing enzymes. acs.orgnih.gov
Emerging research in this area will likely focus on:
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues will be essential to build comprehensive SAR models. nih.gov Modifications could target several key positions on the pregnane (B1235032) skeleton. For instance, altering the 3-beta-hydroxy group, modifying the 20-keto function, or introducing various substituents at the C16 position could modulate binding affinity and efficacy at target receptors. acs.orgnih.govresearchgate.net
Target-Specific Ligand Development: The Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism, is a promiscuous receptor activated by a wide range of steroids. nih.gov By designing analogues of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, it may be possible to develop highly specific PXR agonists, antagonists, or inverse agonists that could serve as research tools or therapeutic agents. acs.org Similar strategies can be applied to other targets like the androgen and progesterone receptors, where synthetic pregnane derivatives have already shown promise. nih.govnih.gov
Improving Pharmacokinetic Properties: Rational design can also be used to enhance drug-like properties. For example, introducing polar groups can increase water solubility and bioavailability, a strategy that has been explored for related neuroactive steroids. nih.govresearchgate.net
The table below outlines potential synthetic modifications and their hypothesized effects, based on established principles of steroid chemistry.
| Modification Site | Potential Modification | Hypothesized Effect on Bioactivity | Relevant Findings |
| C-3 | Esterification or Etherification of the 3β-hydroxyl group | Alter pharmacokinetics; potential prodrug strategy. | Esterification at C3/C17 is a common method to create depot formulations. wikipedia.org |
| C-16 | Introduction of small alkyl or aryl groups | Modulate binding pocket interactions; potentially increase selectivity for a specific receptor. | Introduction of a 16-arylidene group has been associated with cytotoxic effects in cancer cell lines. nih.gov |
| C-17/C-20 Side Chain | Conversion of the 20-ketone to an oxime or alcohol; addition of heterocyclic rings at C-21. | Can significantly alter inhibitory potency against enzymes like CYP17A1 or change receptor interaction from agonist to antagonist. | 20-oxime and 20β-ol derivatives are potent inhibitors of 17α-hydroxylase/C17,20-lyase. acs.org Triazole or imidazole (B134444) rings at C-21 confer antiproliferative activity. nih.gov |
| A/B Ring Fusion | Alteration of the 5-beta (cis) configuration to 5-alpha (trans) | Change the overall shape of the steroid, leading to different receptor binding profiles. | The A- and B-rings contribute significantly to the binding of steroidal compounds to enzymes. acs.org |
Mechanistic Elucidation in Broader Physiological Contexts Using Advanced in vitro and in vivo (non-human) Models
Understanding the full physiological impact of 5beta-Pregn-16-en-20-one, 3beta-hydroxy- requires moving beyond simple binding assays and into complex biological systems that can model human physiology more accurately. The development of advanced in vitro and non-human in vivo models provides powerful platforms for this mechanistic elucidation. nih.gov
Non-human in vivo Models: While in vitro systems offer precision, non-human in vivo models are indispensable for understanding the systemic effects of a steroid. Rodent models, for example, can be used to investigate the compound's impact on endocrine function, metabolic parameters, and the activity of hepatic enzymes. nih.gov Genetically engineered mouse models, where specific receptors or enzymes are knocked out, can be employed to definitively identify the in vivo targets and pathways through which 5beta-Pregn-16-en-20-one, 3beta-hydroxy- exerts its effects. These studies are crucial for building a comprehensive picture of its role in physiology before considering any translational applications.
Application in Chemical Biology as Probes for Steroid-Interacting Systems
Beyond its potential as a bioactive agent, 5beta-Pregn-16-en-20-one, 3beta-hydroxy- can be repurposed as a chemical probe—a powerful tool to explore and identify steroid-interacting proteins and pathways. nih.gov By chemically modifying the steroid to incorporate reporter or reactive functionalities, researchers can "fish" for its binding partners within the complex cellular milieu. uni-tuebingen.depnas.org
Two primary strategies are envisioned:
Imaging Probes: By attaching a fluorescent dye (a fluorophore) to a non-critical position on the steroid scaffold, researchers can create a probe to visualize its journey within a living cell. nih.gov Advanced microscopy techniques can then track the probe's localization to specific organelles, such as the nucleus or endoplasmic reticulum, and monitor its movement in real-time. This approach can reveal where the steroid acts and can be used in competition assays to visualize its displacement by other molecules, providing information on binding interactions in a native cellular environment. nih.gov
Affinity-Based Probes: To definitively identify which proteins a steroid binds to, an affinity probe can be synthesized. This typically involves attaching a linker molecule to the steroid, which can then be immobilized on a solid support (like a bead). When a cell lysate is passed over these beads, proteins that bind to the steroid are captured. uni-tuebingen.de These captured proteins can then be identified using highly sensitive mass spectrometry. This unbiased approach is exceptionally powerful for discovering novel, previously unknown receptors or binding partners for 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, expanding our understanding of its mechanism of action. pnas.org
The table below summarizes how this compound could be developed into chemical probes.
| Probe Type | Required Modification | Research Application | Example Technique |
| Imaging Probe | Covalent attachment of a fluorophore (e.g., FITC, Cy5) via a linker. mdpi.com | Real-time visualization of the steroid's subcellular localization and trafficking in live cells. | Confocal Microscopy, Förster Resonance Energy Transfer (FRET). nih.gov |
| Affinity Probe | Covalent attachment of a linker with a reactive group (e.g., biotin (B1667282) or an alkyne for click chemistry) for immobilization. nih.gov | Identification of direct protein binding partners from cell or tissue lysates. | Affinity Purification followed by Mass Spectrometry (AP-MS). pnas.org |
By pursuing these future research directions, the scientific community can fully delineate the biosynthesis, mechanism, and potential applications of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, transforming it from a mere chemical entity into a well-understood modulator of biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for 5β-Pregn-16-en-20-one, 3β-hydroxy-, and how can structural purity be validated experimentally?
- Methodological Answer : The synthesis of this compound often involves bromination at C-16α of a 17-ketone precursor, followed by controlled alkaline hydrolysis to yield intermediates like 16α-hydroxy-17-ketones. Zinc dust reductive cleavage and borohydride reduction are critical for stereochemical control . For purity validation, use high-resolution mass spectrometry (HRMS) combined with H and C NMR to confirm molecular weight and stereochemistry. Chromatographic methods (HPLC or TLC) should assess purity (>95%) and detect byproducts .
Q. What safety protocols are recommended for handling 5β-Pregn-16-en-20-one, 3β-hydroxy- in laboratory settings?
- Methodological Answer : Safety data sheets emphasize avoiding inhalation, skin contact, or ingestion. Use fume hoods for synthesis steps, wear nitrile gloves, and employ emergency eyewash stations. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical professionals. Toxicity studies suggest limited acute risks, but reproductive toxicity remains uncharacterized; thus, pregnancy-related research requires Institutional Review Board (IRB) approval .
Q. How can researchers distinguish 5β-Pregn-16-en-20-one, 3β-hydroxy- from structurally similar steroids during analytical characterization?
- Methodological Answer : Utilize differential NMR shifts for C-16 and C-20 substituents. For example, the 3β-hydroxyl group shows distinct coupling patterns compared to 3α-epimers. Infrared spectroscopy (IR) can identify hydroxyl and ketone functional groups, while X-ray crystallography resolves stereochemical ambiguities. Cross-validate with reference spectra from databases like SciFinder or Reaxys .
Advanced Research Questions
Q. What enzymatic pathways or microbial systems could biosynthesize 5β-Pregn-16-en-20-one, 3β-hydroxy-, and how can these be optimized?
- Methodological Answer : Microbial hydroxylation systems (e.g., Candida tropicalis or PgaE monooxygenases) may catalyze 3β-hydroxylation of pregnane derivatives. Optimize expression vectors (e.g., pET28a) in E. coli or yeast, and screen for activity under varying pH (6–8) and temperature (25–37°C) conditions. Use site-directed mutagenesis to enhance substrate specificity and reduce inhibition by intermediates .
Q. How do contradictory data on the compound’s metabolic stability arise, and what experimental strategies resolve these discrepancies?
- Methodological Answer : Discrepancies often stem from differences in in vitro vs. in vivo models. For example, hepatic microsome assays (using rat or human S9 fractions) may overestimate stability compared to whole-organism studies. Use isotope-labeled tracers (e.g., C at C-20) to track metabolic pathways. Combine LC-MS/MS with kinetic modeling to quantify half-life variations across biological matrices .
Q. What ethical and methodological challenges arise when studying this compound’s effects in pregnancy-related models?
- Methodological Answer : Ethical guidelines mandate explicit IRB review for studies involving pregnant subjects due to fetal risks. Experimental designs should include:
- Informed consent detailing potential teratogenicity.
- Control groups using non-pregnant cohorts or in vitro placental barrier models.
- Confidentiality protocols for data storage to comply with HIPAA/GDPR .
Key Research Gaps
- Biosynthetic Scalability : Limited data on microbial yield optimization for large-scale production.
- Long-Term Toxicity : No studies on chronic exposure effects in mammalian models.
- Receptor Specificity : Unclear interactions with nuclear hormone receptors (e.g., progesterone receptor isoforms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
